molecular formula C16H17FN2O4 B5880774 N-(4,5-DIMETHOXY-2-NITROBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE

N-(4,5-DIMETHOXY-2-NITROBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE

Cat. No.: B5880774
M. Wt: 320.31 g/mol
InChI Key: QNBNDHJZAPARFR-UHFFFAOYSA-N
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Description

N-(4,5-DIMETHOXY-2-NITROBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE is an organic compound that features both aromatic nitro and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-DIMETHOXY-2-NITROBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Addition of methoxy groups to the aromatic ring.

    Amination: Introduction of the amine group through nucleophilic substitution.

    Coupling Reaction: Formation of the final compound by coupling the benzyl and phenyl amine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4,5-DIMETHOXY-2-NITROBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active compound.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Biology: Study of its effects on biological systems, potentially as a biochemical probe.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors. In materials science, its electronic properties would be of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYBENZYL)-N-(4-FLUOROPHENYL)AMINE
  • N-(4,5-DIMETHOXY-2-NITROBENZYL)-N-(4-CHLORO-2-METHYLPHENYL)AMINE

Uniqueness

N-(4,5-DIMETHOXY-2-NITROBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE is unique due to the specific combination of functional groups, which may confer unique reactivity and properties compared to similar compounds.

Properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-fluoro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-10-6-12(17)4-5-13(10)18-9-11-7-15(22-2)16(23-3)8-14(11)19(20)21/h4-8,18H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBNDHJZAPARFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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